molecular formula C12H16S B14398435 [(Hex-1-en-2-yl)sulfanyl]benzene CAS No. 86887-88-9

[(Hex-1-en-2-yl)sulfanyl]benzene

Cat. No.: B14398435
CAS No.: 86887-88-9
M. Wt: 192.32 g/mol
InChI Key: KUMLUIHYWNCJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Hex-1-en-2-yl)sulfanyl]benzene is an organic compound with the chemical formula C₁₂H₁₆S It consists of a benzene ring substituted with a hex-1-en-2-yl group attached via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Hex-1-en-2-yl)sulfanyl]benzene typically involves the reaction of benzene thiol with hex-1-en-2-yl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the halide, resulting in the formation of the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[(Hex-1-en-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the hex-1-en-2-yl group can be reduced to form the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexylsulfanylbenzene.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

[(Hex-1-en-2-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Hex-1-en-2-yl)sulfanyl]benzene depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors through its sulfur atom, forming covalent or non-covalent interactions.

Comparison with Similar Compounds

[(Hex-1-en-2-yl)sulfanyl]benzene can be compared with other sulfur-containing benzene derivatives such as:

    Thiophenol: Similar structure but lacks the hex-1-en-2-yl group.

    Benzyl sulfide: Contains a benzyl group instead of the hex-1-en-2-yl group.

    Phenyl sulfide: Lacks the alkyl substituent on the sulfur atom.

Properties

CAS No.

86887-88-9

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

hex-1-en-2-ylsulfanylbenzene

InChI

InChI=1S/C12H16S/c1-3-4-8-11(2)13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8H2,1H3

InChI Key

KUMLUIHYWNCJQL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)SC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.